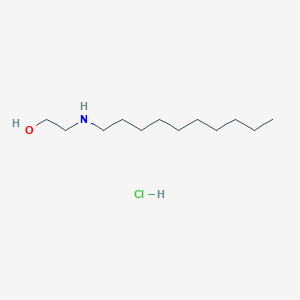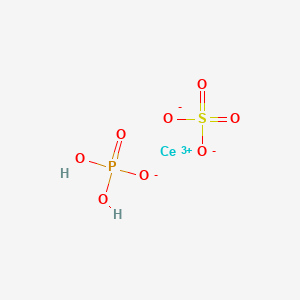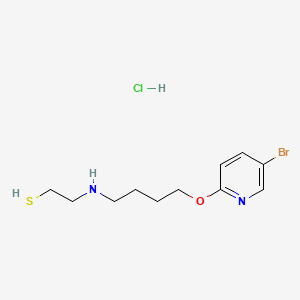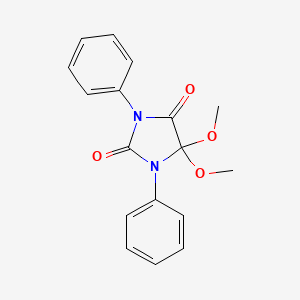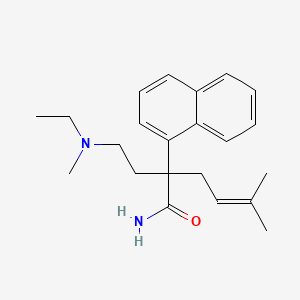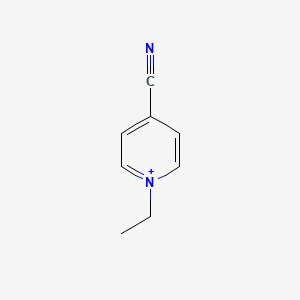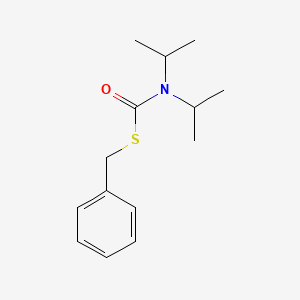
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of an amino group, two methyl groups, and a piperidinoethyl group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is then alkylated with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The compound can be reduced to remove the piperidinoethyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide are common.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of simpler benzamide derivatives.
Substitution: Formation of acylated or alkylated products.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinoethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest derivative, lacking the amino and piperidinoethyl groups.
4-Amino-N,N-dimethylbenzamide: Similar structure but without the piperidinoethyl group.
N-(4-Aminophenyl)benzamide: Contains an amino group but lacks the methyl and piperidinoethyl groups.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidinoethyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from simpler benzamide derivatives.
Eigenschaften
CAS-Nummer |
39728-51-3 |
|---|---|
Molekularformel |
C16H25N3O |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
4-amino-2,6-dimethyl-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H25N3O/c1-12-10-14(17)11-13(2)15(12)16(20)18-6-9-19-7-4-3-5-8-19/h10-11H,3-9,17H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
WSNJPXVOXKDZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCCCC2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

